9-Thiabicyclo[3.3.1]nonan-3-one 9,9-dioxide
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Overview
Description
9-Thiabicyclo[3.3.1]nonan-3-one 9,9-dioxide is a sulfur-containing bicyclic compound with the molecular formula C8H14O2S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Thiabicyclo[3.3.1]nonan-3-one 9,9-dioxide typically involves the oxidation of 9-Thiabicyclo[3.3.1]nonan-3-one. One common method includes the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.
Industrial Production Methods
While specific industrial production methods for 9-Thiabicyclo[33This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
9-Thiabicyclo[3.3.1]nonan-3-one 9,9-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the compound back to its thione form.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thione derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
9-Thiabicyclo[3.3.1]nonan-3-one 9,9-dioxide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 9-Thiabicyclo[3.3.1]nonan-3-one 9,9-dioxide involves its interaction with molecular targets through its sulfur atom. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
9-Thiabicyclo[3.3.1]nonan-3-one: The parent compound without the dioxide group.
9-Thiabicyclo[3.3.1]nonan-2-ol 9,9-dioxide: A hydroxylated derivative.
2,6-Dichloro-9-thiabicyclo[3.3.1]nonane: A chlorinated derivative.
Uniqueness
9-Thiabicyclo[3.3.1]nonan-3-one 9,9-dioxide is unique due to its specific structural features, including the presence of a sulfur atom and two oxygen atoms in a bicyclic framework. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
9,9-dioxo-9λ6-thiabicyclo[3.3.1]nonan-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3S/c9-6-4-7-2-1-3-8(5-6)12(7,10)11/h7-8H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYHPFYCBVAWHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)CC(C1)S2(=O)=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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